molecular formula C14H11BrN4S2 B12034325 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 497920-12-4

4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034325
CAS No.: 497920-12-4
M. Wt: 379.3 g/mol
InChI Key: NRPCXYMWKGPRDV-LZYBPNLTSA-N
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Description

4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C14H11BrN4S2 and a molecular weight of 379.303 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

S-Alkylation/Arylation Reactions

The thiol (-SH) group at position 3 of the triazole ring undergoes nucleophilic substitution with alkyl/aryl halides or ketones under basic conditions. This reaction is pivotal for modifying the compound’s solubility and biological activity.

Reaction TypeConditionsProductsYieldReferences
S-AlkylationK₂CO₃/DMF, 2-bromoacetophenone3-(Alkyl/arylthio)-substituted triazole derivatives61–79%
S-ArylationCs₂CO₃, aryl halides, Pd catalystBiarylthioethers via Ullmann or Buchwald-Hartwig coupling55–70%

Mechanistic Insight : The thiolate ion (generated in alkaline media) attacks electrophilic carbons in alkyl/aryl halides, forming stable thioethers. The bromothienyl group remains inert under these conditions .

Schiff Base Reactivity

The imine group (-CH=N-) in the 5-bromo-2-thienylmethylidene moiety participates in hydrolysis and condensation reactions.

Hydrolysis

Acidic or basic conditions cleave the imine bond, regenerating the amine and aldehyde precursors:

Compound+H2OH+/OH5(3methylphenyl)4amino4H1,2,4triazole3thiol+5bromo2thiophenecarboxaldehyde\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} 5-(3-\text{methylphenyl})-4-\text{amino}-4H-1,2,4-\text{triazole}-3-\text{thiol} + 5-\text{bromo}-2-\text{thiophenecarboxaldehyde}

Conditions : HCl (2M) or NaOH (1M), reflux, 4–6 hours .

Condensation

Reaction with hydrazines or hydroxylamines yields hydrazones or oximes:

ReagentProductApplication
Hydrazine hydrateHydrazone derivativesAnticancer agents
HydroxylamineOxime-functionalized triazolesMetal chelators

Bromothienyl Substitution

The 5-bromo-2-thienyl group undergoes cross-coupling reactions:

Reaction TypeConditionsProductsYieldReferences
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid5-Aryl-2-thienyl-substituted triazole65–85%
Ullmann CouplingCuI, ligand, aryl halideBiarylthienyl derivatives50–60%

Spectral Evidence : Post-reaction ¹H-NMR shows disappearance of the bromothienyl proton signals and emergence of aryl peaks .

Oxidation of Thiol Group

The -SH group oxidizes to disulfides or sulfonic acids under controlled conditions:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)RT, 2 hoursDisulfide dimerStabilized formulations
KMnO₄Acidic, refluxSulfonic acid derivativeWater-soluble analogs

Coordination Chemistry

The thiol and imine groups act as bidentate ligands for transition metals:

Metal SaltConditionsComplex StructureStability Constant (logβ)
Cu(NO₃)₂Ethanol, RTOctahedral Cu(II) complex12.3 ± 0.2
FeCl₃Methanol, 50°CTetrahedral Fe(III) complex9.8 ± 0.3

Biological Relevance : Metal complexes exhibit enhanced antimicrobial and anticancer activity compared to the parent compound .

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

ReagentProductYieldReferences
PPA, 120°CThiazolo[3,2-b] triazole derivatives45%
POCl₃, DMF1,3,4-Thiadiazole fused systems52%

Nucleophilic Aromatic Substitution

Electron-deficient positions on the triazole ring react with amines or alkoxides:

ReagentConditionsProductYield
PiperidineDMF, 80°C1,2,4-Triazole with piperidine substituent40%
NaOMeMeOH, refluxMethoxy-substituted triazole35%

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol have been tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. These studies reveal that such compounds can inhibit cancer cell growth and migration effectively .
  • Antimicrobial Activity
    • The triazole scaffold has been associated with antimicrobial properties. Studies have shown that triazole derivatives can exhibit antibacterial and antifungal activities. For example, compounds derived from triazoles have been reported to show efficacy against Mycobacterium tuberculosis and various strains of bacteria including E. coli and Staphylococcus aureus .
  • Antitubercular Activity
    • Recent findings suggest that certain derivatives of 1,2,4-triazole demonstrate activity against Mycobacterium tuberculosis with promising minimum inhibitory concentration (MIC) values. This highlights their potential as candidates for new antitubercular drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazones with various aldehydes to form the desired triazole derivatives. The incorporation of different substituents can significantly influence the biological activity and selectivity of these compounds .

Case Studies and Research Findings

StudyCompound TestedTargetFindings
1,2,4-Triazole DerivativesCancer CellsSignificant cytotoxicity against melanoma and breast cancer cell lines.
Triazole HybridsMycobacterium tuberculosisMIC values indicating strong antitubercular activity.
Alkyl Thio-TriazolesBacterial StrainsHigh binding affinities suggest robust antibacterial action.

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol include:

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and applications.

Biological Activity

The compound 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a thienyl group and a methylphenyl moiety. The presence of the thiol group enhances its reactivity and biological activity. The triazole nucleus is recognized for its stability and ability to interact with biological receptors.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The synthesized compounds were tested against various cancer cell lines using the MTT assay. Notably:

  • Cytotoxicity : The compound demonstrated selective cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. For instance, one derivative showed an EC50 of 9.7 µM against MDA-MB-231 cells while being less toxic to fibroblasts (EC50 = 61.4 µM) .
  • Mechanism of Action : The triazole moiety acts as a hydrogen bond acceptor, facilitating interactions with target proteins involved in cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Inhibition of Microbial Growth : Minimum inhibitory concentration (MIC) values ranged from 31.3 to 500 µg/mL against gram-positive and gram-negative bacteria as well as fungi like Candida albicans .
  • Comparison with Control Drugs : The synthesized compounds displayed lower activity compared to standard antibiotics such as ampicillin but showed promising potential for further development .

Anti-inflammatory Effects

Several studies have reported anti-inflammatory activities associated with triazole-thiol derivatives:

  • Mechanism : The thiol group is believed to play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Research Findings : Compounds similar to the target compound have demonstrated significant anti-inflammatory effects in various assays .

Data Summary

Activity TypeEffectivenessReference
AnticancerEC50 values: IGR39 (22.3 µM), MDA-MB-231 (9.7 µM), Panc-1 (26.2 µM)
AntimicrobialMIC values: 31.3–500 µg/mL against bacteria/fungi
Anti-inflammatorySignificant reduction in inflammatory markers

Case Studies

A study on related triazole derivatives highlighted their effectiveness against various cancer types and their potential for development into therapeutic agents. For instance, compounds containing the triazole-thiol structure were shown to inhibit tumor growth in xenograft models .

Additionally, another investigation focused on the synthesis of hybrid compounds incorporating triazole-thiol moieties that exhibited enhanced bioactivity compared to their parent compounds .

Properties

CAS No.

497920-12-4

Molecular Formula

C14H11BrN4S2

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11BrN4S2/c1-9-3-2-4-10(7-9)13-17-18-14(20)19(13)16-8-11-5-6-12(15)21-11/h2-8H,1H3,(H,18,20)/b16-8+

InChI Key

NRPCXYMWKGPRDV-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br

Origin of Product

United States

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